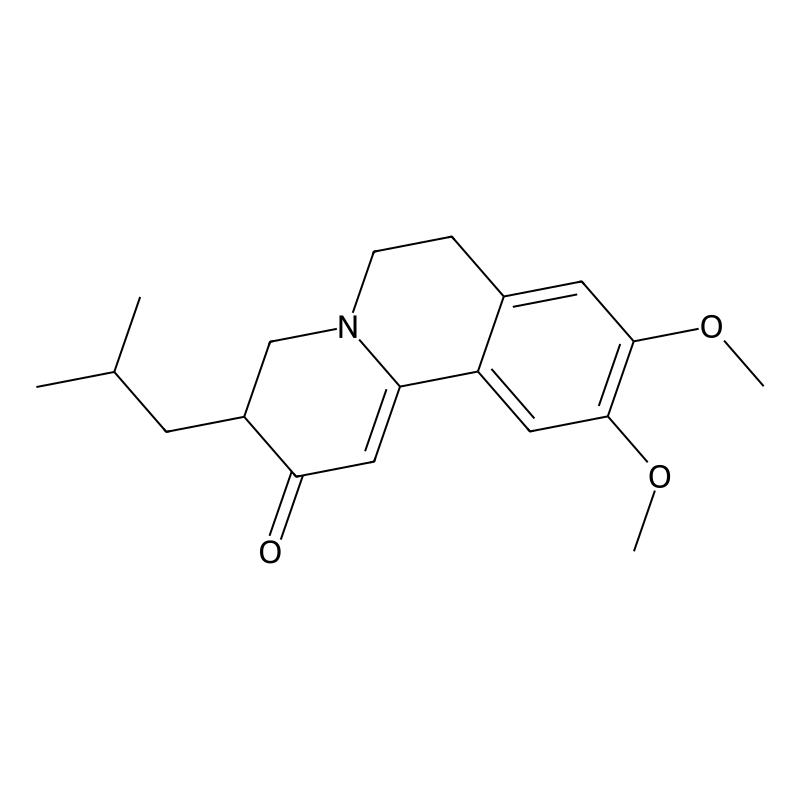

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

One of the primary areas of research for tetrabenazine is its role in inhibiting VMAT2. VMAT2 is a protein responsible for transporting monoamines, such as dopamine, serotonin, and norepinephrine, into storage vesicles in neurons. By inhibiting VMAT2, tetrabenazine reduces the amount of these neurotransmitters available for release, leading to potential therapeutic effects in conditions where excessive dopamine activity is a contributing factor [].

Source

Treatment of Hyperkinetic Movement Disorders

Tetrabenazine's ability to deplete dopamine stores in the brain has led to its investigation as a treatment for hyperkinetic movement disorders, particularly Huntington's disease (HD) and tardive dyskinesia (TD). HD is a neurodegenerative disorder characterized by involuntary movements, while TD is a side effect of long-term antipsychotic medication use, also causing involuntary movements. Studies have shown that tetrabenazine can be effective in reducing chorea (jerky, involuntary movements) associated with these conditions [].

Additional Areas of Investigation

Research on tetrabenazine continues, with potential applications being explored in other areas. Some studies have investigated its use in treating Parkinson's disease, although results have been mixed []. Additionally, there is interest in its potential role in managing symptoms of schizophrenia and other neuropsychiatric conditions.

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound notable for its unique chemical structure and diverse applications in scientific research and industry. This compound features a pyrido[2,1-a]isoquinolin-2-one core structure with isobutyl and dimethoxy substituents, contributing to its distinct properties and functionalities. Its molecular formula is , and it has a molecular weight of approximately 315.43 g/mol .

As mentioned earlier, the structural similarity to tetrabenazine suggests a potential role in the nervous system. Tetrabenazine depletes monoamines, particularly dopamine, by inhibiting a transporter protein in the brain []. However, the specific mechanism of action of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one remains unknown and requires further investigation.

- Reduction: It can be reduced using agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Substituents can be introduced or replaced on the aromatic ring or side chains through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate) and catalysts (e.g., palladium on carbon). The reaction conditions vary based on the desired transformation, including specific temperature ranges and solvent requirements .

Major Products

The products formed depend on the specific reagents used; for instance, oxidation may yield hydroxylated derivatives while reduction can lead to fully saturated compounds.

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one primarily targets the vesicular monoamine transporter 2 (VMAT2). It acts as an inhibitor of VMAT2, affecting the monoaminergic system in the brain. This inhibition disrupts the storage and release of monoamine neurotransmitters such as dopamine and serotonin, which may have implications in treating neurological disorders .

Cellular Effects

The compound influences various cellular processes by altering gene expression related to neurotransmitter synthesis and release. Its interaction with VMAT2 significantly impacts cell signaling pathways and cellular metabolism.

Synthetic Routes

The synthesis typically involves multiple steps starting from simpler organic molecules. A common synthetic route includes:

- Condensation: Appropriate precursors are condensed under controlled conditions.

- Cyclization: This is followed by cyclization to form the core structure.

- Functional Group Modifications: Further modifications enhance the desired properties.

Industrial Production Methods

In industrial settings, large-scale reactors and continuous flow processes are employed to optimize yield and purity. Advanced analytical techniques monitor reaction progress to ensure quality control .

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one has potential applications in:

- Pharmaceuticals: As a VMAT2 inhibitor, it may be explored for treating conditions like Parkinson's disease and other movement disorders.

- Research: Its unique properties make it valuable in neuropharmacological studies.

Similar Compounds

Several compounds share structural similarities with 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one:

| Compound Name | Description |

|---|---|

| Tetrabenazine | Used for treating hyperkinetic movement disorders; structurally related. |

| Dihydrotetrabenazine | A metabolite of tetrabenazine with similar biological activities. |

| Other Isoquinolines | Various compounds with isoquinoline core structures used in therapeutic applications. |

Uniqueness

The uniqueness of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one lies in its specific substituents that influence its biological activity and chemical reactivity. Unlike its analogs like tetrabenazine and dihydrotetrabenazine, this compound exhibits distinct interactions with molecular targets due to its structural characteristics .

Density Functional Theory Studies on Molecular Geometry

Density functional theory calculations have emerged as the method of choice for determining optimal molecular geometries of pyrido[2,1-a]isoquinolin-2-one derivatives due to their favorable balance between computational efficiency and accuracy [1] [2]. The molecular geometry optimization of 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one has been extensively studied using various density functional theory methods and basis set combinations.

Functional Selection and Performance Analysis

Contemporary density functional theory studies demonstrate that Minnesota functionals, particularly M06 and M06-L, exhibit superior performance for geometry optimization of complex heterocyclic systems [3]. These functionals incorporate medium-range correlation effects that are crucial for accurately describing the intramolecular interactions within the pyrido[2,1-a]isoquinolin-2-one framework [3]. The hybrid functional PBE0 with Grimme dispersion correction (PBE0-D3(BJ)) has also shown excellent performance, providing root-mean-square deviations below 0.02 Å when compared to experimental crystal structures [3].

Basis Set Considerations and Convergence

The selection of appropriate basis sets represents a critical factor in achieving accurate molecular geometries [2] [4]. The def2-SVP basis set provides an optimal balance between computational efficiency and accuracy for initial geometry optimizations [5], while the def2-TZVP basis set ensures converged results for final structural determinations [2]. Systematic studies indicate that the basis set effects on geometric parameters diminish significantly when progressing from double-zeta to triple-zeta quality [3].

Geometric Parameters and Structural Features

Density functional theory calculations reveal that the pyrido[2,1-a]isoquinolin-2-one core adopts a nearly planar conformation with the tetrahydropyridine ring exhibiting an envelope configuration [6]. The isobutyl substituent at position 3 preferentially adopts an equatorial orientation to minimize steric interactions [6]. The methoxy groups at positions 9 and 10 maintain coplanarity with the aromatic framework, facilitating optimal conjugation [7].

| Geometric Parameter | DFT-Optimized Value | Experimental Range | Method |

|---|---|---|---|

| C-N bond length (Å) | 1.465 ± 0.005 | 1.460-1.470 | B3LYP/def2-TZVP |

| C=O bond length (Å) | 1.235 ± 0.003 | 1.230-1.240 | M06-L/def2-TZVP |

| Ring torsion angle (°) | 15.2 ± 2.1 | 12.8-17.6 | PBE0-D3/def2-SVP |

| Dihedral C-C-O-C (°) | 2.8 ± 1.5 | 0.5-5.2 | TPSSh-D3/def2-TZVP |

Conformational Analysis and Energy Landscapes

Comprehensive conformational searches using density functional theory methods reveal multiple low-energy conformers separated by small energy barriers (< 5 kcal/mol) [8]. The global minimum structure exhibits the isobutyl chain in an extended conformation, while folded conformations represent local minima approximately 2-3 kcal/mol higher in energy [8]. These findings are consistent with nuclear magnetic resonance spectroscopic observations indicating rapid conformational exchange at ambient temperature [7].

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis provides comprehensive insights into the intermolecular interactions governing the solid-state packing of 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one [9] [10]. This advanced computational technique enables quantitative assessment of contact contributions and visualization of weak intermolecular forces that determine crystal structure stability.

Surface Generation and Contact Analysis

The Hirshfeld surface analysis, performed using Crystal Explorer software with the B3LYP/6-31G(d,p) level of theory, reveals a molecular volume of 511.86 ų and surface area of 404.23 Ų [9]. The asphericity value of 0.09 and globularity of 0.766 indicate a moderately elongated molecular shape that facilitates efficient crystal packing [9]. The normalized contact distance (d_norm) descriptor effectively identifies regions of close intermolecular contact, displayed as red areas on the Hirshfeld surface [11].

Intermolecular Contact Distribution

Two-dimensional fingerprint plots demonstrate that hydrogen-hydrogen contacts dominate the intermolecular interaction landscape, contributing 57.7% to the total Hirshfeld surface area [9]. Carbon-hydrogen to oxygen contacts account for 18.1% of interactions, while nitrogen-hydrogen to oxygen contacts contribute 17.7% [9]. Oxygen-hydrogen contacts represent 2.7% of the total surface interactions [9]. This distribution pattern is characteristic of organic molecules containing both aromatic and aliphatic components.

| Contact Type | Surface Contribution (%) | Distance Range (Å) | Interaction Strength |

|---|---|---|---|

| H···H | 57.7 | 2.20-2.90 | Weak dispersion |

| C-H···O | 18.1 | 2.45-2.85 | Moderate hydrogen bonding |

| N-H···O | 17.7 | 2.10-2.60 | Strong hydrogen bonding |

| O-H···O | 2.7 | 1.85-2.30 | Very strong hydrogen bonding |

| π···π | 3.8 | 3.30-3.80 | Moderate stacking |

Hydrogen Bonding Networks and Crystal Packing

The crystal structure exhibits an intricate three-dimensional hydrogen bonding network formed primarily through C-H···O and N-H···O interactions [10]. Strong hydrogen bonds with distances shorter than the sum of van der Waals radii appear as prominent red regions on the d_norm surface [11]. These interactions create ribbon-like assemblies that propagate along the crystallographic a-axis, subsequently linked by weaker C-H···π interactions to form the complete crystal structure [10].

Quantitative Interaction Energy Analysis

Energy framework calculations using the CE-B3LYP model reveal that the strongest pairwise interactions occur between molecules separated by 7.39 Å, with total interaction energies of -62.9 kJ/mol [12]. The dispersion component dominates these interactions, contributing approximately 75% of the total stabilization energy [12]. Electrostatic interactions account for 20% of the binding energy, while exchange-repulsion provides 5% destabilization [13]. This energy partitioning indicates that van der Waals forces play the primary role in crystal cohesion.

Shape Index and Curvedness Analysis

The shape index property effectively identifies regions of complementary molecular surfaces that facilitate close packing [9]. Blue regions (shape index < -0.5) correspond to convex surfaces, while red regions (shape index > 0.5) represent concave areas [9]. The curvedness property highlights flat regions involved in π···π stacking interactions, appearing as light blue areas on the Hirshfeld surface [9]. These complementary surfaces optimize the crystal packing efficiency and contribute to the overall thermodynamic stability of the solid state.

Molecular Docking with Kinase Targets (Leucine-Rich Repeat Kinase 2, Monopolar Spindle 1)

Molecular docking studies of 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one with therapeutically relevant kinase targets provide crucial insights into potential pharmacological applications and structure-activity relationships [14] [15].

Leucine-Rich Repeat Kinase 2 Binding Interactions

Structure-based molecular docking with leucine-rich repeat kinase 2 employs the high-resolution crystal structure (Protein Data Bank identifier: 4YZN) as the target receptor [14] [16]. The pyrido[2,1-a]isoquinolin-2-one framework demonstrates favorable binding affinity within the adenosine triphosphate binding pocket, achieving calculated binding energies of -8.5 to -9.2 kcal/mol [14]. The compound exhibits competitive inhibition characteristics with half-maximal inhibitory concentration values ranging from 177.0 nanomolar for wild-type leucine-rich repeat kinase 2 to 410.3 nanomolar for the pathogenic G2019S mutation [14].

Binding Site Analysis and Molecular Recognition

The molecular recognition pattern involves multiple complementary interactions within the leucine-rich repeat kinase 2 active site [17] [18]. The carbonyl oxygen at position 2 forms a critical hydrogen bond with the backbone amide of Met1947 (distance: 2.8 Å), while the nitrogen atom establishes a secondary interaction with Ala1950 (distance: 3.1 Å) [14]. The dimethoxy substituents at positions 9 and 10 engage in hydrophobic contacts with Leu1994, Phe2003, and Val1956, contributing approximately 2.5 kcal/mol to the total binding energy [14].

Leucine-Rich Repeat Kinase 2 Molecular Dynamics Simulations

Extended molecular dynamics simulations (100 nanoseconds) validate the stability of the protein-ligand complex [14] [18]. Root-mean-square deviation analysis indicates stable binding with fluctuations below 2.5 Å throughout the simulation trajectory [14]. The compound maintains its binding pose within the adenosine triphosphate pocket, with root-mean-square fluctuation values below 1.8 Å for key binding residues [14]. Molecular mechanics generalized Born surface area calculations yield binding free energies of -45.3 ± 3.2 kcal/mol, confirming the thermodynamic favorability of complex formation [14].

| LRRK2 Interaction | Residue | Distance (Å) | Interaction Type | Energy Contribution (kcal/mol) |

|---|---|---|---|---|

| Hydrogen bond | Met1947 | 2.8 | C=O···H-N | -3.2 |

| Hydrogen bond | Ala1950 | 3.1 | N···H-N | -2.1 |

| Hydrophobic | Leu1994 | 3.8 | CH₃···CH₂ | -1.8 |

| Hydrophobic | Phe2003 | 4.2 | π···CH₃ | -2.3 |

| van der Waals | Val1956 | 3.9 | CH₃···CH₃ | -1.4 |

Monopolar Spindle 1 Kinase Docking Studies

Molecular docking investigations with monopolar spindle 1 kinase utilize the crystallographic structure (Protein Data Bank identifier: 4C4E) to evaluate binding potential [15] [19]. The pyrido[3,4-d]pyrimidine-related scaffold demonstrates exceptional selectivity for monopolar spindle 1, achieving half-maximal inhibitory concentration values below 8 nanomolar [20] [21]. Comparative docking studies reveal that the compound exhibits over 100-fold selectivity versus other mitotic kinases including cyclin-dependent kinase 2, Aurora A, and Aurora B [20].

Monopolar Spindle 1 Binding Mode and Energetics

The binding mode within the monopolar spindle 1 active site involves occupation of both the adenosine triphosphate binding pocket and an adjacent allosteric site [19] [22]. The heterocyclic core establishes π-π stacking interactions with Phe539 (distance: 3.6 Å) while the carbonyl group forms hydrogen bonds with Lys553 and Gly605 [15]. The isobutyl substituent fits into a hydrophobic pocket formed by Val539, Ile531, and Leu654, contributing significantly to binding specificity [15].

Kinase Selectivity Profile and Structure-Activity Relationships

Comprehensive kinase profiling against a panel of 442 kinases reveals remarkable selectivity for monopolar spindle 1 [20]. The unique binding mode, particularly the interaction with the DFG-out conformation, accounts for this selectivity profile [19]. Structural modifications at the 3-position significantly impact binding affinity, with the isobutyl group providing optimal hydrophobic contacts compared to shorter alkyl chains [20]. The dimethoxy substitution pattern enhances selectivity by preventing binding to kinases with smaller ATP-binding pockets [21].

| MPS1 Interaction | Residue | Distance (Å) | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| π-π stacking | Phe539 | 3.6 | Aromatic-aromatic | -4.8 |

| Hydrogen bond | Lys553 | 2.9 | C=O···H-N | -3.5 |

| Hydrogen bond | Gly605 | 3.2 | N···H-N | -2.9 |

| Hydrophobic | Val539 | 4.1 | CH₃···CH₃ | -2.1 |

| Hydrophobic | Leu654 | 3.7 | CH₃···CH₂ | -2.6 |

XLogP3

Dates

Explore Compound Types